molecular formula C31H54O5 B3067807 Benzoic acid, 3,4,5-tris(octyloxy)- CAS No. 157980-09-1

Benzoic acid, 3,4,5-tris(octyloxy)-

Cat. No.: B3067807
CAS No.: 157980-09-1
M. Wt: 506.8 g/mol
InChI Key: VVBKUDZNUACXIX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzoic acid, 3,4,5-tris(octyloxy)- can be achieved through the esterification of 3,4,5-trihydroxybenzoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . The reaction can be summarized as follows:

3,4,5-Trihydroxybenzoic acid+3OctanolH2SO4Benzoic acid, 3,4,5-tris(octyloxy)-+3H2O\text{3,4,5-Trihydroxybenzoic acid} + 3 \text{Octanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Benzoic acid, 3,4,5-tris(octyloxy)-} + 3 \text{H}_2\text{O} 3,4,5-Trihydroxybenzoic acid+3OctanolH2​SO4​​Benzoic acid, 3,4,5-tris(octyloxy)-+3H2​O

Industrial production methods for this compound are not widely documented, but the laboratory synthesis route can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

Benzoic acid, 3,4,5-tris(octyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the octyloxy groups and formation of carboxylic acids.

    Reduction: Reduction reactions can target the benzoic acid moiety, potentially converting it to benzyl alcohol derivatives.

    Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Scientific Research Applications

Benzoic acid, 3,4,5-tris(octyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-tris(octyloxy)- is not fully understood, but it is believed to interact with molecular targets through its benzoic acid core and octyloxy side chains. These interactions can influence the compound’s solubility, stability, and reactivity, making it useful in various applications. The octyloxy groups provide hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding and other polar interactions .

Comparison with Similar Compounds

Benzoic acid, 3,4,5-tris(octyloxy)- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, 3,4,5-tris(octyloxy)- lies in its long alkyl chains, which enhance its hydrophobicity and make it suitable for applications in liquid crystals and optoelectronic devices .

Properties

IUPAC Name

3,4,5-trioctoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O5/c1-4-7-10-13-16-19-22-34-28-25-27(31(32)33)26-29(35-23-20-17-14-11-8-5-2)30(28)36-24-21-18-15-12-9-6-3/h25-26H,4-24H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBKUDZNUACXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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